molecular formula C6H14O3S B1652337 Ethanesulfonic acid, butyl ester CAS No. 14245-63-7

Ethanesulfonic acid, butyl ester

Cat. No.: B1652337
CAS No.: 14245-63-7
M. Wt: 166.24 g/mol
InChI Key: KNQVIXLYXKKEEB-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, butyl ester: is an organic compound with the molecular formula C6H14O3S . It is a sulfonate ester derived from ethanesulfonic acid and butanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonic acid, butyl ester can be synthesized through the esterification of ethanesulfonic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, butyl ethanesulfonate is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of ethanesulfonic acid and butanol to a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonic acid, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of butyl ethanesulfonate involves its ability to act as an alkylating agent. The sulfonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in modifying biomolecules and other substrates in chemical reactions .

Properties

IUPAC Name

butyl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVIXLYXKKEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599329
Record name Butyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14245-63-7
Record name Butyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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